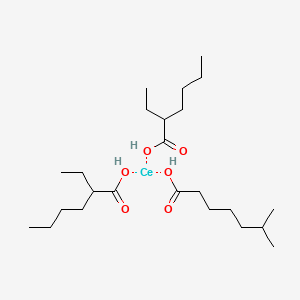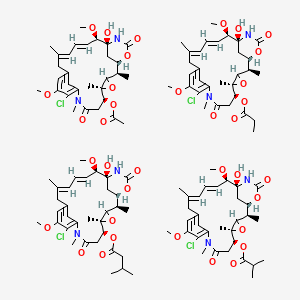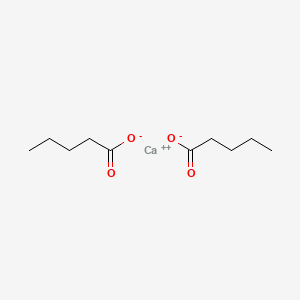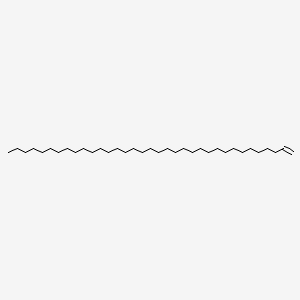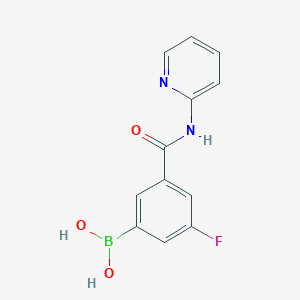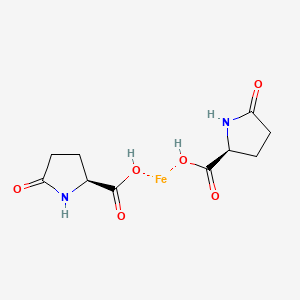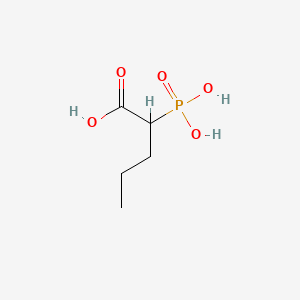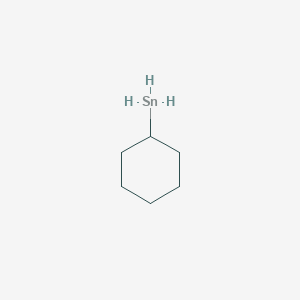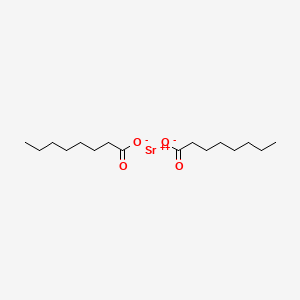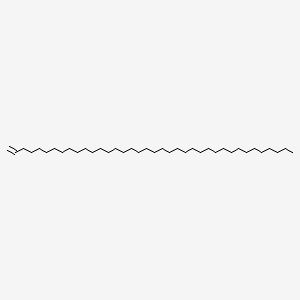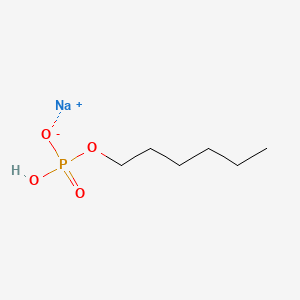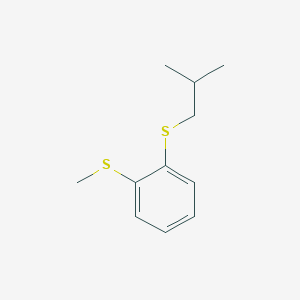
2-(iso-Butylthio)phenyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(iso-Butylthio)phenyl methyl sulfide is an organic compound with the molecular formula C11H16S2 It is characterized by the presence of a phenyl ring substituted with an iso-butylthio group and a methyl sulfide group
Métodos De Preparación
The synthesis of 2-(iso-Butylthio)phenyl methyl sulfide typically involves the reaction of 2-chloromethylphenyl sulfide with iso-butylthiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the iso-butylthio group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
2-(iso-Butylthio)phenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(iso-Butylthio)phenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(iso-Butylthio)phenyl methyl sulfide exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2-(iso-Butylthio)phenyl methyl sulfide can be compared with other similar compounds, such as:
Phenyl methyl sulfide: Lacks the iso-butylthio group, resulting in different chemical properties and reactivity.
2-(tert-Butylthio)phenyl methyl sulfide: Contains a tert-butylthio group instead of an iso-butylthio group, which can affect its steric and electronic properties.
2-(iso-Propylthio)phenyl methyl sulfide: Has an iso-propylthio group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16S2 |
|---|---|
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
1-(2-methylpropylsulfanyl)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
DADJZWCTIULKBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


